Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate

PFAS analysis Surfactant science Conformational analysis

Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate (CAS 84100-11-8) is a per- and polyfluoroalkyl substance (PFAS) belonging to the perfluoroalkyl ether carboxylic acid (PFECA) subclass. Its molecular formula is C6F11KO3, with a molecular weight of approximately 368.14 g/mol.

Molecular Formula C6F11KO3
Molecular Weight 368.14 g/mol
CAS No. 84100-11-8
Cat. No. B12681632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate
CAS84100-11-8
Molecular FormulaC6F11KO3
Molecular Weight368.14 g/mol
Structural Identifiers
SMILESC(=O)(C(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+]
InChIInChI=1S/C6HF11O3.K/c7-2(8,1(18)19)5(14,15)20-6(16,17)3(9,10)4(11,12)13;/h(H,18,19);/q;+1/p-1
InChIKeyCKTWTECPUYMAJI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2,2,3,3-Tetrafluoro-3-(heptafluoropropoxy)propionate (CAS 84100-11-8): A Distinct Perfluoroalkyl Ether Carboxylate (PFECA) Building Block for Scientific Procurement


Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate (CAS 84100-11-8) is a per- and polyfluoroalkyl substance (PFAS) belonging to the perfluoroalkyl ether carboxylic acid (PFECA) subclass [1]. Its molecular formula is C6F11KO3, with a molecular weight of approximately 368.14 g/mol [1]. The compound is characterized by a fully fluorinated carbon backbone incorporating an ether oxygen and a terminal carboxylate group in the potassium salt form. Its primary relevance lies in its use as a surfactant, a processing aid in fluoropolymer production, and as an analytical standard for environmental monitoring of PFAS contaminants [2].

Why Generic Interchange of Potassium 2,2,3,3-Tetrafluoro-3-(heptafluoropropoxy)propionate with Closely Related PFECA Salts is Scientifically Inadvisable


Despite sharing the same molecular formula (C6F11KO3) with its positional isomer potassium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate (CAS 67118-55-2), the substitution position of the ether group and the fluorine atoms on the propionate backbone fundamentally alters its physicochemical properties. This difference impacts critical performance characteristics such as surface activity, thermal stability, and reactivity as a synthetic intermediate . Generic substitution without direct comparative data risks failure in applications requiring precise surfactant behavior or specific reactivity profiles, particularly in fluoropolymer manufacturing and analytical method validation [1].

Quantitative Differentiation Evidence for Potassium 2,2,3,3-Tetrafluoro-3-(heptafluoropropoxy)propionate (CAS 84100-11-8) Sourcing Decisions


Molecular Flexibility Differential: Rotatable Bond Count vs. the 2,3,3,3-Tetrafluoro Isomer (CAS 67118-55-2) as a Conformational Proxy

The target compound possesses 5 rotatable bonds, while the positional isomer potassium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate (CAS 67118-55-2) has only 4 rotatable bonds [1][2]. This seemingly minor structural divergence arises from the distinct substitution pattern on the propionate backbone (2,2,3,3-tetrafluoro-3-(heptafluoropropoxy) vs. 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)). The increased conformational flexibility can influence the compound's aggregation behavior, micelle structure, and interaction with biological or environmental interfaces, making direct substitution scientifically unsound in mechanistic studies.

PFAS analysis Surfactant science Conformational analysis

Aqueous Solubility Contrast: Anticipated Superior Solubility of the Potassium Salt vs. the Parent Acid HFPO-DA (GenX Acid)

The parent acid of this compound class, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA, CAS 13252-13-6), exhibits exceptionally high water solubility of 739 g/L at 20°C and a pKa of 3.82, distinguishing it from traditional long-chain PFAS like PFOA (solubility 3.4–20 g/L) [1]. As a potassium salt, the target compound is expected to have even higher water solubility due to its ionic nature. This drastically altered hydrophilicity profile changes its environmental mobility, analytical extraction behavior, and biological uptake kinetics compared to both the acid form and less soluble fluorinated alternatives.

Environmental fate Analytical chemistry Fluorosurfactant comparison

Regulatory Distinction: SVHC Candidate List Status as a Driver for Targeted Procurement

The structural isomer potassium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate (the 'GenX potassium salt') and its parent acid HFPO-DA have been identified as Substances of Very High Concern (SVHC) under EU REACH due to their probable serious effects on human health and the environment [1]. The target compound, CAS 84100-11-8, while structurally analogous and bearing its own EINECS number (282-092-4), may currently occupy a different regulatory dossier status [2]. This divergence creates a procurement window for researchers and industrial developers who require a PFECA potassium salt for R&D purposes but must navigate regulatory restrictions, as the exact CAS registration and associated substance identity profile can impact import, handling, and ultimate application scope.

REACH compliance Chemical regulation PFAS substitution

Validated Application Scenarios for Potassium 2,2,3,3-Tetrafluoro-3-(heptafluoropropoxy)propionate Based on Differential Evidence


PFAS Environmental Fate and Modeling Research Requiring Isomer-Specific Behavior

Researchers studying the transport, sorption, and degradation of PFECA compounds in soil-water systems need isomer-pure standards. The target compound's unique conformational flexibility (5 rotatable bonds) directly impacts its sorption at the air-water interface, a behavior inadequately mimicked by the 2,3,3,3-tetrafluoro isomer. For mechanistic studies, using the correct isomer is essential for generating valid environmental fate data [1].

Calibration Standard for Quantitative Mass Spectrometry Analytical Methods

In the development of LC-MS/MS methods for PFAS detection in environmental and biological samples, the potassium salt of 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate serves as a critical reference standard. Its high aqueous solubility ensures stable and accurate calibration curve preparation in mixed aqueous-organic mobile phases, minimizing recovery bias that can occur with less soluble PFAS standards [2].

Fluoropolymer Processing Aid Research in Regulated Environments

Industrial R&D teams exploring next-generation polymerization aids often require PFECA salts that balance process efficiency with a favorable current regulatory profile. While the GenX potassium salt (isomer) faces increasing restrictions due to its SVHC classification, the target compound’s distinct CAS registration and EINECS number may provide a more accessible alternative for exploratory research, allowing continued innovation in fluoropolymer manufacturing technologies under a potentially different regulatory trajectory [3].

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